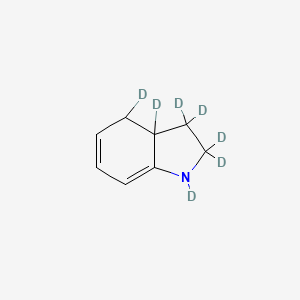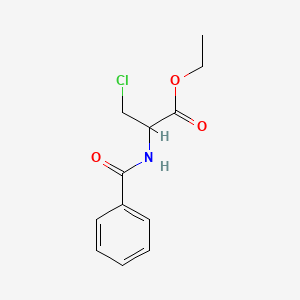
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthoquinone and exhibits significant biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate typically involves the derivation from shikonin, a naturally occurring naphthoquinone. The synthetic route includes the following steps:
Starting Material: Shikonin is used as the starting material.
Reaction Conditions: The reaction involves the use of specific reagents and conditions to introduce the acetate group at the desired position on the naphthoquinone ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthoquinone ring.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate involves its interaction with topoisomerase enzymes. It inhibits the activity of topoisomerase II and topoisomerase I, leading to the stabilization of the DNA-topoisomerase complex and the induction of double-strand breaks (DSBs). This ultimately triggers apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Shikonin: The parent compound from which (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is derived.
Naphthoquinone Derivatives: Other derivatives of naphthoquinone with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase enzymes more effectively than its parent compound, shikonin, highlights its potential as a more potent anticancer agent .
特性
CAS番号 |
54725-00-7 |
|---|---|
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC名 |
(5,8-dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H10O7/c1-5(14)20-9-4-7(16)10-6(15)3-8(19-2)12(17)11(10)13(9)18/h3-4,15,17H,1-2H3 |
InChIキー |
WKDCTCOODWUCNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


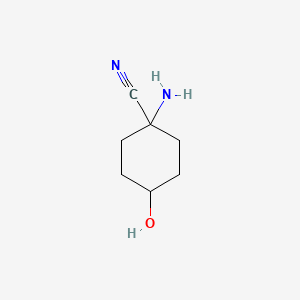
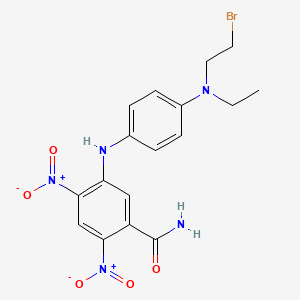
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
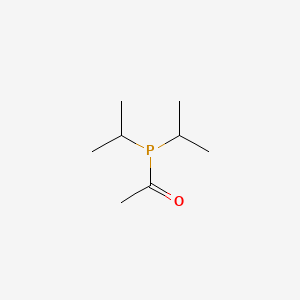
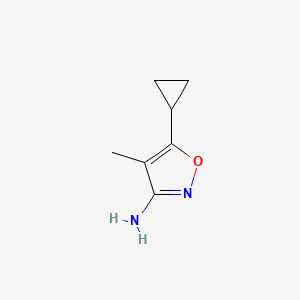
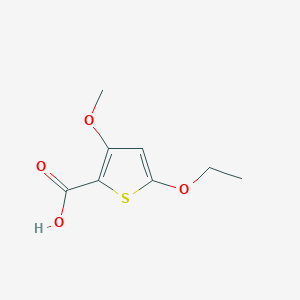
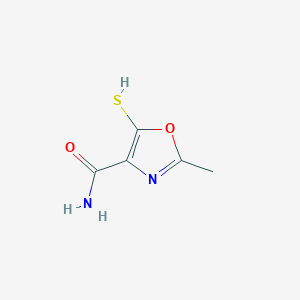
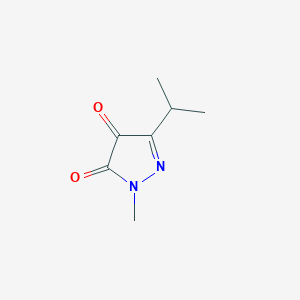
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
